
(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide, also known as CDP323, is a small molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK) pathway. This compound has been studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurodegenerative disorders.
Scientific Research Applications
Synthesis and Characterization
- The chemical synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidine derivatives from 3-amino-5-arylpyrazoles and α-cyanochalcones showcases the creation of compounds with unique structures, which could be pivotal in the development of new drugs or materials. These processes involve NMR and X-ray diffraction studies to determine the tautomeric structures of the compounds in solution and crystal forms, highlighting their potential for further pharmaceutical or material science research (Quiroga et al., 1999).
Antitumor Activity
- Some newly synthesized pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, linked to a thiazolo[3,2-a]benzimidazole moiety, have been tested for in vitro antitumor activity. These compounds exhibit growth inhibitory activity against cancer cell lines, suggesting their potential as lead compounds for the development of new anticancer therapies (Abdel‐Aziz et al., 2009).
Antimicrobial and Antiproliferative Activities
- Novel heterocyclic compounds incorporating antipyrine moiety have been synthesized and evaluated for antimicrobial and antiproliferative activities. These compounds have shown significant activity against various microbial strains and cancer cell lines, indicating their potential for developing new antimicrobial and anticancer agents (Bondock et al., 2008).
Molecular Docking and Computational Studies
- Computational studies, including molecular docking and DFT, have been employed to understand the interaction of synthesized compounds with biological targets and their electronic properties. These studies provide insights into the compounds' potential mechanism of action and stability, which is crucial for designing drugs with enhanced efficacy and reduced toxicity (Fahim et al., 2021).
Dye Synthesis and Textile Application
- Enaminones and enaminonitriles derived from compounds similar to "(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide" have been used to synthesize novel dyes with antimicrobial properties. These dyes are applicable in textile dyeing and finishing, providing fabrics with antimicrobial properties, which is especially relevant for healthcare textiles (Shams et al., 2011).
properties
IUPAC Name |
(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-10-15(11(2)20-19-10)8-12(9-17)16(21)18-13-4-6-14(22-3)7-5-13/h4-8H,1-3H3,(H,18,21)(H,19,20)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLDMNGJAOZQOH-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2614105.png)







![N-(3-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2614121.png)




